molecular formula C23H22Cl2N2O2 B2614881 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol CAS No. 314034-49-6

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol

Cat. No. B2614881
CAS RN: 314034-49-6
M. Wt: 429.34
InChI Key: YGGKXHYPTPXJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol, also known as DCPIB, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. DCPIB is a potent blocker of volume-regulated anion channels (VRACs), which are involved in various cellular processes such as cell volume regulation, apoptosis, and proliferation.

Scientific Research Applications

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been studied extensively for its potential applications in various scientific research fields. It has been shown to inhibit VRACs in different cell types, including cancer cells, neuronal cells, and immune cells. VRACs are involved in various cellular processes such as cell volume regulation, apoptosis, and proliferation, making them potential targets for cancer and other diseases.
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. It has also been shown to have neuroprotective effects in various models of neuronal injury, making it a potential treatment for neurodegenerative diseases. In addition, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been shown to modulate immune cell function, making it a potential therapeutic agent for autoimmune diseases.

Mechanism of Action

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol is a potent blocker of VRACs, which are ion channels involved in cell volume regulation. VRACs are activated by cell swelling, which leads to the efflux of chloride and other anions, resulting in cell volume regulation. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol inhibits VRACs by binding to a specific site on the channel, preventing the efflux of chloride and other anions. This leads to cell swelling and apoptosis in cancer cells and neuroprotection in neuronal cells.
Biochemical and Physiological Effects:
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting VRACs, leading to cell swelling and apoptosis. It has also been shown to have neuroprotective effects in various models of neuronal injury, including traumatic brain injury and ischemia-reperfusion injury. In addition, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been shown to modulate immune cell function, leading to potential therapeutic applications in autoimmune diseases.

Advantages and Limitations for Lab Experiments

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has several advantages and limitations for lab experiments. Its potency and selectivity for VRACs make it a valuable tool for studying the role of VRACs in various cellular processes. However, its relatively low solubility and stability limit its use in certain experimental conditions. In addition, its potential toxicity and off-target effects need to be carefully considered when using it in experimental settings.

Future Directions

There are several future directions for research on 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol. One direction is to further investigate its potential applications in cancer therapy. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. However, its potential toxicity and off-target effects need to be carefully considered when using it in clinical settings.
Another direction is to investigate its potential applications in neurodegenerative diseases. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been shown to have neuroprotective effects in various models of neuronal injury, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, further research is needed to investigate its potential applications in autoimmune diseases. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol has been shown to modulate immune cell function, making it a potential therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Conclusion:
In conclusion, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. Its potency and selectivity for VRACs make it a valuable tool for studying the role of VRACs in various cellular processes. However, its potential toxicity and off-target effects need to be carefully considered when using it in experimental and clinical settings. Further research is needed to investigate its potential applications in cancer therapy, neurodegenerative diseases, and autoimmune diseases.

Synthesis Methods

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol can be synthesized through a multi-step process starting from commercially available compounds. The synthesis involves the reaction of 3,6-dichlorocarbazole with 4-ethoxyaniline to form 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(4-ethoxyanilino)propan-2-ol, which is then reacted with sodium hydride and ethyl iodide to form 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol. The final product is purified through column chromatography and recrystallization.

properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(4-ethoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O2/c1-2-29-19-7-5-17(6-8-19)26-13-18(28)14-27-22-9-3-15(24)11-20(22)21-12-16(25)4-10-23(21)27/h3-12,18,26,28H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGKXHYPTPXJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.